Ester benzilique de pseudo-tropine

Description

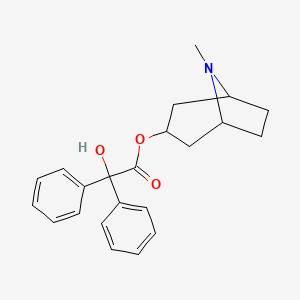

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZGWNHSCGMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968205 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-39-1, 53484-68-7 | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzilate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ester benzilique de pseudo-tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC130062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Pseudotropine Benzilate

Esterification Methodologies for Pseudotropine Benzilate

The formation of pseudotropine benzilate hinges on the esterification reaction between pseudotropine and benzilic acid. Several synthetic routes have been explored to achieve this transformation, each with its own set of conditions and outcomes.

Direct Condensation Reactions between Pseudotropine and Benzilic Acid

The most straightforward approach to synthesizing pseudotropine benzilate is through the direct condensation of pseudotropine with benzilic acid. This method typically involves heating the two reactants together, sometimes in the presence of a catalyst, to drive the esterification process.

One documented method involves heating a mixture of approximately 14 parts of pseudotropine with 30 parts of benzilic acid to a temperature of 130-140°C for about five hours. google.com To facilitate the reaction, a weak stream of hydrochloric acid is passed through the apparatus. google.com Following the reaction, the molten substance is treated with water and ether to separate the desired ester from unreacted starting materials and byproducts. google.com The aqueous solution containing the product is then repeatedly extracted with ether to remove any non-basic, ether-soluble components. google.com Finally, the aqueous solution is made alkaline with ammonia (B1221849) under cooling, causing the pseudotropine benzilate to precipitate, initially as an amorphous solid and then as a crystalline compound. google.com This process can yield approximately 3.5 parts of the final product, with the potential to recover unreacted pseudotropine from the mother liquor. google.com

| Reactants | Reaction Conditions | Yield |

| Pseudotropine, Benzilic Acid | 130-140°C, 5 hours, HCl gas stream | ~3.5 parts |

Transesterification Using Benzilic Acid Esters with Pseudotropine

Transesterification offers an alternative pathway to pseudotropine benzilate, utilizing an ester of benzilic acid, such as the methyl or ethyl ester, to react with pseudotropine. This method can sometimes proceed under milder conditions than direct condensation.

A notable example involves the reaction of about 14 parts of pseudotropine with 28 parts of benzilic acid methyl ester. google.com The mixture is heated to approximately 120-130°C for two hours. google.com The resulting product is then worked up by dissolving it in dilute hydrochloric acid and ether, followed by purification steps similar to those in the direct condensation method to isolate the pseudotropine benzilic acid ester. google.com Another variation employs acetyl-benzilic acid methyl ester, which upon heating with pseudotropine at 120-130°C for two hours, also yields pseudotropine benzilic acid ester after subsequent separation of the acetyl group. google.com This particular reaction yielded 4.5 parts of the desired product. google.com

| Reactants | Reaction Conditions | Yield |

| Pseudotropine, Benzilic Acid Methyl Ester | 120-130°C, 2 hours | Not specified |

| Pseudotropine, Acetyl-benzilic Acid Methyl Ester | 120-130°C, 2 hours | 4.5 parts |

Esterification via Activated Benzilic Acid Derivatives (e.g., diphenylchloroacetic acid chloride)

To enhance the reactivity of the carboxylic acid, activated derivatives of benzilic acid can be employed. A prime example is the use of diphenylchloroacetic acid chloride. This method involves a two-step process: initial esterification with the activated derivative, followed by hydrolysis to convert the chloro group to a hydroxyl group, yielding the final product.

In a typical procedure, approximately 10 grams of pseudotropine hydrochloride are heated with about 18 grams of diphenylchloroacetic acid chloride for three hours at a temperature of 130-140°C. google.com A similar reaction can be carried out with about 17.8 parts of pseudotropine hydrochloride and 26.6 parts of diphenylchloroacetic acid chloride, heated for several hours at about 140°C. google.com The intermediate halide ester is then hydrolyzed, often using weakly alkaline agents, to form the final pseudotropine benzilic acid ester. google.com

| Reactants | Reaction Conditions |

| Pseudotropine Hydrochloride, Diphenylchloroacetic Acid Chloride | 130-140°C, 3 hours |

| Pseudotropine Hydrochloride, Diphenylchloroacetic Acid Chloride | ~140°C, several hours |

Strategic Derivatization of the Tropane (B1204802) Core

The tropane skeleton, the core structure of pseudotropine, provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially altered biological activities. nih.gov The primary points of functionalization are the nitrogen at position 8 (N8), the carbon bearing the hydroxyl group at position 3 (C3), and the carbons at positions 6 and 7 (C6/C7). nih.gov

Synthesis of Novel Pseudotropine Analogs through Functionalization

The synthesis of novel analogs often begins with the tropane core, which can be accessed through various synthetic strategies. One such approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the 8-azabicyclo[3.2.1]octane system. nih.gov This method provides access to both C3-endo and C3-exo isomers. nih.gov Once the core is established, functionalization at different positions can be achieved. For instance, hydrolysis of a C3-ester can provide the corresponding alcohol, which can then be re-esterified with different acids to produce a variety of analogs. nih.gov

Approaches for Accessing N8-, C3-, C6/C7-Substituted Tropane Structures

N8-Substitution: The nitrogen atom of the tropane ring is a common site for modification. For example, N-demethylation of pseudotropine derivatives can be achieved, followed by the introduction of other alkyl or functional groups. nih.govresearchgate.net A one-step global reduction/reductive amination sequence has been proposed as a viable strategy to rapidly access N8-functionalized tropanes. nih.gov

C3-Substitution: The C3 position is crucial as it bears the ester group in pseudotropine benzilate. As mentioned earlier, hydrolysis of the ester followed by re-esterification with different carboxylic acids is a common strategy to introduce diversity at this position. nih.gov For example, treating pseudotropine with trans-cinnamic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) can yield the corresponding cinnamoyl ester. nih.gov

C6/C7-Substitution: Functionalization at the C6 and C7 positions can be achieved by targeting the double bond in tropane precursors. nih.gov Olefin functionalization techniques can be employed to introduce various substituents at these positions, leading to a wider range of tropane analogs. nih.gov

General Synthesis of Benzyl Alkyl Ethers Incorporating Pseudotropine as a Bicyclic Amino Alcohol

The synthesis of pseudotropine benzilate involves the esterification of the secondary alcohol group of pseudotropine with benzilic acid. This process results in the formation of a carbon-oxygen-carbonyl bond, characteristic of an ester, rather than an ether linkage. The methodologies for achieving this transformation are well-established in organic chemistry and can be adapted to this specific substrate.

One primary method for the synthesis of pseudotropine benzilate is the direct esterification of pseudotropine with benzilic acid. This reaction is typically facilitated by the presence of a strong acid catalyst, such as hydrochloric acid. The process involves heating a mixture of pseudotropine and an excess of benzilic acid, often with a small amount of water, at elevated temperatures, for instance, around 150°C for several hours. During the reaction, a stream of hydrochloric acid gas can be passed through the mixture to promote the esterification. Following the reaction, the product is isolated by dissolving the reaction mass in water, removing any non-basic, ether-soluble components, and then liberating the ester by making the aqueous solution alkaline with a base like ammonia. The crude pseudotropine benzilate, which may precipitate as a crystalline solid, can then be purified by recrystallization.

An alternative and often more efficient approach involves the use of a more reactive derivative of benzilic acid. For example, the hydroxyl group of benzilic acid can be replaced by a halogen, such as chlorine, to form a diphenyl-halo-acetic acid. This acyl halide can then be reacted with pseudotropine. A particularly effective method utilizes diphenyl-chloro-acetic acid chloride, which is heated with pseudotropine hydrochloride at approximately 140°C. The resulting product is the hydrochloride salt of pseudotropine benzilate, which can be purified by recrystallization from a suitable solvent like alcohol.

Transesterification is another viable synthetic route. This method involves reacting an ester of benzilic acid, such as methyl benzilate, with pseudotropine. The reaction is typically carried out in the presence of a catalyst and under conditions that favor the displacement of the smaller alcohol (methanol in this case) and the formation of the desired pseudotropine benzilate.

The purification of the final product is a critical step to obtain pseudotropine benzilate of high purity. Recrystallization from appropriate solvents is a common technique. The product, in its free base form, is described as colorless crystals.

Detailed Research Findings

The following table summarizes the available data for pseudotropine benzilate based on documented synthesis.

| Property | Value | Reference |

| Melting Point | 156-158 °C | wikipedia.org |

Note: Detailed spectroscopic data (NMR, IR, MS) for pseudotropine benzilate is not extensively reported in publicly accessible scientific literature.

Biosynthetic Pathways and Enzymatic Transformations Involving Pseudotropine

Enzymology of Pseudotropine Formation

The formation of pseudotropine is a critical branch point in the biosynthesis of tropane (B1204802) alkaloids, diverging from the pathway that produces tropine (B42219). This divergence is controlled by a specific reductase enzyme.

Role of Tropinone (B130398) Reductase II (TR II) in 3β-Tropanol Biosynthesis from Tropinone

The synthesis of 3β-tropanol, commonly known as pseudotropine, from the precursor tropinone is catalyzed by the enzyme tropinone reductase II (TR II, EC 1.1.1.236). mdpi.compnas.org This enzyme facilitates the stereospecific reduction of the 3-carbonyl group of tropinone to a 3β-hydroxyl group, utilizing NADPH as a cofactor. researchgate.netwikipedia.org TR II is a member of the short-chain dehydrogenase/reductase (SDR) enzyme family. mdpi.comnih.gov In several plant species that produce tropane alkaloids, TR II activity has been identified, highlighting its essential role in the biosynthesis of pseudotropine-derived compounds like calystegines. nih.govresearchgate.net The activity of TR II is a key determinant of the metabolic flux towards the production of 3β-tropanol derivatives. researchgate.net

Distinct Enzymatic Pathways for Pseudotropine (TR II) vs. Tropine (TR I) Production

The biosynthesis of tropane alkaloids features a significant bifurcation at the reduction of tropinone. nih.govresearchgate.net Two distinct, stereospecific enzymes, tropinone reductase I (TR I, EC 1.1.1.206) and tropinone reductase II (TR II, EC 1.1.1.236), catalyze this branching point. mdpi.compnas.org

Tropinone Reductase I (TR I): This enzyme reduces tropinone to tropine (3α-tropanol), which serves as the precursor for alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570). nih.govresearchgate.net

Tropinone Reductase II (TR II): In contrast, TR II exclusively produces pseudotropine (3β-tropanol), the initial metabolite in the pathway leading to calystegines and other modified tropane alkaloids. nih.govresearchgate.net

These two enzymes, both belonging to the SDR family, share significant amino acid sequence similarity, suggesting they evolved from a common ancestral gene through a duplication event. nih.govresearchgate.net Despite their structural similarities, they exhibit different reaction stereospecificities, kinetic properties, and pH optima. pnas.orgresearchgate.net For instance, in Datura stramonium, TR I and TR II share 64% of their amino acid sequence but produce diastereomerically different products. pnas.org The relative activities of TR I and TR II can vary between plant species and even within different tissues of the same plant, thereby regulating the balance between the two major branches of tropane alkaloid biosynthesis. researchgate.netwikipedia.org

Esterification Mechanisms within Tropane Alkaloid Biosynthesis

Following the formation of the tropane core, esterification is a crucial modification that contributes to the structural diversity and biological activity of these alkaloids.

General Mechanisms of Acyltransferase-Mediated Esterification (e.g., BAHD acyltransferase superfamily)

The esterification of tropane alcohols is primarily mediated by enzymes from the BAHD acyltransferase superfamily. nih.govresearchgate.net This large family of plant-specific enzymes is named after four of its initially characterized members: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). researchgate.net

BAHD acyltransferases catalyze the transfer of an acyl group from an acyl-Coenzyme A (CoA) thioester to an alcohol or amine acceptor molecule. nih.govresearchgate.net These enzymes generally exhibit low sequence similarity but share conserved motifs, such as the HXXXD motif, which is crucial for catalysis, and the DFGWG motif. researchgate.net They are responsible for the synthesis of a vast array of plant natural products, including esters, amides, and other modified compounds. researchgate.netannualreviews.org In the context of tropane alkaloids, BAHD acyltransferases are responsible for the esterification of both tropine and pseudotropine derivatives. For example, cocaine synthase in Erythroxylum coca is a BAHD acyltransferase that esterifies methylecgonine (B8769275). researchgate.netnih.gov

Pseudotropine-Dependent Biosynthesis of Specific Modified Tropane Alkaloids (e.g., Calystegines)

Pseudotropine is the direct precursor for the biosynthesis of calystegines, a group of polyhydroxy nortropane alkaloids. mdpi.comresearchgate.net The biosynthetic pathway to calystegines is initiated by the esterification of pseudotropine. nih.govresearchgate.net A key step in this process is the formation of 3β-tigloyloxytropane, which is catalyzed by a BAHD acyltransferase known as 3β-tigloyloxytropane synthase (TS). nih.gov This enzyme, discovered in Atropa belladonna, utilizes tigloyl-CoA as the acyl donor and pseudotropine as the acceptor. nih.gov

Unlike many other BAHD acyltransferases which are located in the cytosol, TS is localized to the mitochondria. nih.gov The formation of 3β-tigloyloxytropane is a critical intermediate step, which then undergoes further modifications, including demethylation and hydroxylation, ultimately leading to the various forms of calystegines. researchgate.net The biosynthesis of calystegines is thought to proceed through the hydrolysis of these acylated intermediates. nih.gov

Cytochrome P450-Mediated Transformations in Pseudotropine Alkaloid Sub-networks (e.g., AbP450-5021, AbP450-116623)

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the structural diversification of plant alkaloids, including those derived from pseudotropine. d-nb.infonih.gov In Atropa belladonna, two specific P450 enzymes, AbP450-5021 (from the CYP71 family) and AbP450-116623 (from the CYP82 family), have been identified as key players in the pseudotropine-dependent alkaloid sub-network. d-nb.inforesearchgate.net

These enzymes catalyze distinct, early steps in the biosynthesis of N-demethylated and hydroxylated nortropane alkaloids. nih.govd-nb.info

AbP450-5021 acts as a dual-function N-demethylase and ring-hydroxylase. It catalyzes the N-demethylation of acyl pseudotropines to form acyl norpseudotropines. researchgate.netnih.gov

AbP450-116623 functions as a ring-hydroxylase. nih.govd-nb.info

Both enzymes act on acylated pseudotropine derivatives. nih.gov The N-demethylated products, acyl norpseudotropines, are then further hydroxylated by both AbP450-5021 and AbP450-116623. researchgate.netnih.gov These subsequent hydroxylation and other modifications of the acylated norpseudotropine core lead to the formation of a diverse array of modified tropane alkaloids, including the eventual production of calystegines through likely hydrolysis of these complex intermediates. researchgate.netnih.gov The silencing of these P450 genes in A. belladonna has been shown to significantly impair the production of N-demethylated modified tropane alkaloids and calystegines. nih.govd-nb.info

Metabolic Engineering and Biotechnological Production Strategies for Tropane Alkaloids

The low abundance of certain valuable tropane alkaloids in their native plant sources has driven the development of metabolic engineering strategies to enhance their production. These approaches focus on manipulating key genes in the biosynthetic pathway and reconstructing the pathway in microbial hosts. nih.govpnas.org

Genetic Manipulation of Key Biosynthetic Genes (e.g., pmt, h6h)

Two enzymes have been primary targets for genetic manipulation to increase the flux through the tropane alkaloid pathway: putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). scispace.comresearchgate.net

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine to form N-methylputrescine, which is considered the first committed and often rate-limiting step in tropane alkaloid biosynthesis. mdpi.compnas.org Overexpression of the pmt gene is intended to channel more of the primary metabolite putrescine into the secondary metabolic pathway of tropane alkaloids. nih.gov Studies in various plant species, including Atropa belladonna and Hyoscyamus niger, have shown that overexpressing pmt can increase the biosynthetic flux and enhance alkaloid content. pnas.orgnih.gov

Hyoscyamine 6β-hydroxylase (H6H): This enzyme is crucial in the later stages of the pathway, catalyzing the final two steps in the conversion of hyoscyamine to the more valuable scopolamine. nih.govscispace.com H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then performs an epoxidation to yield scopolamine. nih.gov Overexpression of the h6h gene has been a common strategy to increase the scopolamine-to-hyoscyamine ratio in producing plants. scispace.comresearchgate.net

A particularly effective strategy has been the simultaneous overexpression of both pmt and h6h. In a study using Hyoscyamus niger hairy root cultures, co-expression of these two genes led to a synergistic effect, resulting in a scopolamine yield over nine times higher than that of the wild type. pnas.org This demonstrates that fortifying multiple steps in the pathway can be more effective than manipulating a single rate-limiting enzyme. pnas.org

Table 2: Examples of Genetic Manipulation for Tropane Alkaloid Production

| Plant Species | Gene(s) Overexpressed | Culture System | Key Finding | Reference |

|---|---|---|---|---|

| Hyoscyamus niger | pmt and h6h |

Hairy root cultures | Scopolamine production reached 411 mg/L, over 9 times the wild-type level. | pnas.org |

| Atropa belladonna | pmt |

Hairy root cultures | Increased polyamine pools, but the alkaloid profile remained largely unchanged in one study. | scispace.com |

| Hyoscyamus reticulatus | pmt |

Hairy root cultures | Combined with putrescine feeding, pmt overexpression increased hyoscyamine and scopolamine accumulation. |

researchgate.net |

| Duboisia hybrid | h6h |

Hairy root cultures | Increased scopolamine production. | nih.gov |

Reconstitution of Biosynthetic Pathways in Heterologous Host Systems

Reconstructing plant secondary metabolite pathways in microbial hosts like baker's yeast (Saccharomyces cerevisiae) offers a promising alternative to extraction from plants, providing a more controlled, scalable, and potentially faster production platform. nih.govnih.gov Significant progress has been made in engineering yeast to produce tropane alkaloids de novo from simple sugars. nih.gov

The successful reconstitution of the pathway to tropine, the precursor to hyoscyamine, has been a major achievement. This involved expressing a suite of heterologous enzymes from diverse plant and bacterial sources in a highly engineered yeast strain. nih.gov Key steps included:

Optimizing Precursor Supply: Enhancing the production of the starting material, putrescine, by overexpressing genes in arginine metabolism and disrupting competing pathways. nih.gov

Tropinone Formation: Introducing the plant enzymes PMT, N-methylputrescine oxidase (MPO), pyrrolidine (B122466) ketide synthase (PYKS), and tropinone synthase (CYP82M3) to convert putrescine to tropinone. nih.gov

Tropine Production: Expressing a plant-derived tropinone reductase I (TR1) to convert tropinone to tropine. nih.gov

Further engineering efforts have successfully reconstituted the entire pathway to scopolamine in yeast. nih.gov This required overcoming additional challenges, such as the expression and localization of complex plant enzymes like littorine (B1216117) synthase (an SCPL acyltransferase) and cytochrome P450s (CYP80F1 and H6H), and addressing substrate transport limitations between cellular compartments. nih.gov The use of heterologous transporters, such as NtJAT1 from tobacco, was shown to improve the production of downstream alkaloids. nih.gov These breakthroughs provide a proof-of-concept for the microbial production of complex medicinal tropane alkaloids and open avenues for producing novel derivatives. technologynetworks.comresearchgate.net

**Table 3: Enzymes Used in the Heterologous Biosynthesis of Tropine in *S. cerevisiae***

| Enzyme | Source Organism | Step Catalyzed |

|---|---|---|

| Arginine decarboxylase (ADC) | Avena sativa | Arginine to Agmatine |

| Agmatine ureohydrolase (AUH) | Escherichia coli | Agmatine to Putrescine |

| Putrescine N-methyltransferase (PMT) | Atropa belladonna | Putrescine to N-methylputrescine |

| N-methylputrescine oxidase (MPO) | Datura metel | N-methylputrescine to 4-methylaminobutanal |

| Pyrrolidine ketide synthase (PYKS) | Atropa belladonna | Condensation of N-methyl-Δ¹-pyrrolinium with malonyl-CoA |

| Tropinone synthase (CYP82M3) | Atropa belladonna | Cyclization to form Tropinone |

| Tropinone reductase I (TR1) | Datura stramonium | Tropinone to Tropine |

Structure Activity Relationship Sar Investigations on Pseudotropine Esters and Tropane Analogs

Stereochemical Influence on Molecular Recognition

Impact of 3β-Configuration on Interactions with Biological Targets

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of tropane (B1204802) alkaloids, the orientation of substituents on the tropane ring system significantly influences how these molecules interact with their biological targets. The 3β-configuration, characteristic of pseudotropine, positions the hydroxyl group in an equatorial orientation, which profoundly affects its binding properties and subsequent biological effects.

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. nih.gov This principle is evident in the differing biological activities of stereoisomeric drugs. For instance, only one of the two enantiomers of the antidepressant citalopram (B1669093) is active. nih.gov In the context of tropane alkaloids, the stereochemistry of the hydroxyl group at the C-3 position is crucial for determining the class of resulting alkaloids. Tropinone (B130398), a precursor, is converted by two stereospecific reductases, TR-I and TR-II. TR-I produces tropine (B42219) with a 3α-hydroxyl group, a precursor for esterified tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). In contrast, TR-II yields pseudotropine with a 3β-hydroxyl group, which is a precursor for non-esterified tropane alkaloids called calystegines. mdpi.comnih.gov This enzymatic specificity underscores the importance of the 3β-configuration in directing the biosynthetic pathway towards a distinct class of compounds with different biological activities.

The significance of the 3β-configuration extends to synthetic derivatives as well. Structure-activity relationship (SAR) studies on various tropane analogs have consistently demonstrated that the stereochemical orientation of substituents dictates their interaction with receptors and transporters. For example, in a series of tropane derivatives designed as dopamine (B1211576) transporter (DAT) inhibitors, the spatial arrangement of functional groups was found to be a key factor for binding affinity. nih.gov While many tropane-based drugs are esters of 3α-tropanol (tropine), a considerable number of pharmacologically valuable esters are derived from pseudotropine. inhn.org

Conformational Analysis and C3 Substituent Orientation

Conformational analysis of tropane derivatives is essential for understanding their structure-activity relationships. The spatial distribution of hydrophobic, hydrophilic, aromatic, and hydrogen bonding centers is critical for receptor recognition. nih.gov The orientation of the C-3 substituent affects these parameters. For instance, in studies of 3β-acylamine derivatives of tropane, the geometry of these properties was a key factor in their binding affinity to serotonin (B10506) and dopamine receptors. nih.gov

The modification of the C-3 substituent and its stereochemical orientation has been a central theme in the development of new neuromuscular blocking agents derived from tropine diesters. nih.gov Although these studies primarily focus on tropine esters, the principles of how substituent orientation affects interaction with the binding pocket of receptors like the nicotinic acetylcholine (B1216132) receptor are broadly applicable. The size, shape, and electronic properties of the C-3 ester group, in conjunction with its equatorial (in pseudotropine) or axial (in tropine) orientation, will dictate the precise nature of the ligand-receptor interaction.

Furthermore, research on tropane-based photoaffinity ligands for the dopamine transporter has highlighted the importance of the placement of functional groups on the tropane ring. nih.gov The position of a photolabile group, whether at the 2-position or on the nitrogen, influences which part of the transporter protein it covalently binds to, providing insights into the ligand binding domain. nih.gov This underscores the principle that the orientation of substituents around the tropane core is fundamental to how the molecule "docks" with its target protein.

Comparative Chemical Biological Profiling of Isomeric Tropane Esters

Distinguishing Research on Pseudo-Tropine Esters from Tropine Esters

Tropine and pseudotropine are stereoisomers, differing only in the orientation of the hydroxyl group at the 3-position of the tropane ring. drugbank.com This seemingly minor structural difference leads to significant variations in the pharmacological profiles of their respective esters. Research efforts have often focused on comparing these isomers to elucidate the structural requirements for specific biological activities.

Tropine esters, particularly atropine (B194438) and scopolamine, have a long history of therapeutic use and have been extensively studied. inhn.org They are well-known for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors. researchgate.net In contrast, research on pseudotropine esters has explored a different range of pharmacological activities. For example, a series of pseudotropine phenylethers with substituents on the benzene (B151609) ring were found to possess noradrenaline-potentiating and anti-cataleptic properties in animal studies. inhn.org

The biosynthesis of these isomers in plants is controlled by two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I specifically produces tropine (3α-tropanol), the precursor to compounds like hyoscyamine, while TR-II produces pseudotropine (3β-tropanol), the precursor to calystegines. nih.gov This enzymatic divergence in nature hints at the distinct biological roles and, consequently, the different pharmacological potentials of their derivatives.

Structure-activity relationship studies have further illuminated the differences. For instance, research on neuromuscular blocking agents has largely centered on bisquaternary tropine diesters. nih.gov While this extensive body of work provides a deep understanding of the SAR for this class of compounds, it also highlights the comparatively less explored area of pseudotropine-based neuromuscular blockers.

The development of dopamine transporter (DAT) inhibitors has also revealed differences between tropane isomers. While many potent DAT inhibitors are based on the cocaine scaffold, which has a 3β-carbomethoxy group (a pseudotropine configuration), modifications to the 3-substituent have shown that both 3α and 3β isomers can exhibit high affinity for DAT. nih.gov However, the specific behavioral effects can differ, suggesting that the stereochemistry at this position influences not just binding affinity but also the functional consequences of that binding.

Receptor Binding Affinity and Ligand-Receptor Dynamics Research

Studies on Muscarinic Receptor Interactions

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are crucial targets for a wide range of drugs, including those based on the tropane scaffold. The binding of ligands to these receptors is a complex process influenced by both the ligand's structure and the specific subtype of the muscarinic receptor.

Studies have shown that tropane derivatives can exhibit high affinity for muscarinic receptors. nih.gov The affinity of a ligand is typically determined by its ability to compete with a radiolabeled antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), for binding to the receptor. nih.gov For example, aminobenztropine (B1222098) (ABT), a tropane derivative, has demonstrated a high affinity for solubilized muscarinic receptors with an equilibrium dissociation constant (Kd) of 7 nM. nih.gov

The interaction between ligands and muscarinic receptors can be allosteric, meaning that a ligand can bind to a site on the receptor that is distinct from the primary acetylcholine binding site and modulate the receptor's function. psu.edu This allosteric modulation can alter both the affinity and the kinetics of classical ligands. psu.edu Some allosteric ligands have been found to enhance the affinity of acetylcholine, which could have therapeutic applications. psu.edu

The various subtypes of muscarinic receptors (M1-M5) present different binding profiles for ligands. For instance, the muscarinic ligand BuTAC shows high affinity for muscarinic receptors with less affinity for other receptors like dopamine receptors. plos.org In vitro studies have revealed that some tropane-like compounds can exhibit selectivity for certain muscarinic receptor subtypes. For example, a dehydrohimbacine analog was found to have a 18-fold selectivity for the M2 receptor over the M1 receptor. researchgate.net This subtype selectivity is a key goal in the design of new drugs to achieve specific therapeutic effects while minimizing side effects. nih.gov

The development of muscarinic agonists with antipsychotic-like properties, such as BuTAC, further highlights the therapeutic potential of targeting these receptors with tropane-related structures. plos.org These agonists are thought to exert their effects through functional dopamine antagonism, demonstrating the intricate cross-talk between different neurotransmitter systems. plos.org

Exploration of Other Receptor Modulations and Transporter Systems (e.g., monoamine transporters, NMDA receptors)

While the classical activity of many tropane alkaloids is at muscarinic acetylcholine receptors, their structural framework allows for interaction with a diverse range of other targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors.

Monoamine Transporters: Monoamine transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmitter levels in the synapse. nih.gov The tropane alkaloid cocaine is a well-known inhibitor of these transporters. Structural analogs have been explored to dissect the requirements for binding and inhibition. For instance, benztropine, which combines the tropane moiety of atropine with the benzhydryl portion of diphenhydramine, blocks the reuptake of dopamine, showcasing that the tropane skeleton is a viable scaffold for targeting DAT. nih.gov Another synthetic derivative, tropisetron, acts as a serotonin 5-HT3 receptor antagonist, further demonstrating the versatility of the tropane ring in interacting with monoaminergic systems. psu.edunih.gov The investigation of pseudotropine esters, including the benzilic acid ester, is a logical step in exploring how the 3β-configuration and the specific ester structure modulate activity and selectivity across DAT, SERT, and NET.

NMDA Receptors: The NMDA receptor is a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory. frontiersin.orgmdpi.com It is a heterotetrameric complex, typically composed of two NR1 and two NR2 subunits, which contain binding sites for glycine (B1666218) and glutamate (B1630785), respectively. mdpi.comnih.gov The receptor's function can be modulated by various compounds at several distinct sites. While direct, high-affinity binding of simple pseudotropine esters to NMDA receptors is not extensively documented, the exploration of such interactions is a valid area of research. The rationale stems from the ability of complex alkaloids to interact with intricate receptor surfaces. The modulation of NMDA receptors could occur through direct binding to the glutamate or glycine sites, allosteric modulation at other sites, or by affecting the ion channel pore. nih.govnih.gov Given the structural complexity of the benzilic acid ester of pseudotropine, its potential to interact with modulatory sites on the NMDA receptor complex remains an area for future investigation.

Table 1: Interaction of Tropane Analogs with Various Receptors and Transporters This table is generated based on available data for analogous compounds to illustrate the potential targets for pseudotropine esters.

| Compound | Core Structure | Primary Target(s) | Reference |

|---|---|---|---|

| Benztropine | Tropine | Dopamine Transporter (DAT), Muscarinic Receptors | nih.gov |

| Tropisetron | Tropine | Serotonin 5-HT3 Receptor | psu.edunih.gov |

| Cocaine | Ecgonine (a tropane derivative) | DAT, SERT, NET | nih.gov |

| Scopolamine | Tropine | Muscarinic Receptors | mdpi.comnih.gov |

Design and Synthesis for SAR Elucidation

To systematically investigate how structural features of pseudotropine esters relate to their biological activity, rational design and targeted synthesis are employed.

Rational drug design leverages an understanding of a biological target's structure and the SAR of known ligands to create new, more potent, or selective compounds. nih.govmdpi.com For pseudotropine esters, a library of analogs would be designed to probe the importance of different structural features.

The design of a pseudotropine ester library would systematically vary several key components:

The Ester Moiety: The benzilic acid portion would be modified. For example, one or both phenyl rings could be substituted with various groups (e.g., halogens, alkyl, alkoxy) to explore electronic and steric effects. The hydroxyl group of the benzilic acid could be replaced or esterified to probe hydrogen bonding potential.

The Tropane Nitrogen: The N-methyl group could be replaced with other alkyl groups, or demethylated to the nor-pseudotropine analog, to assess the role of the nitrogen substituent's size and basicity. mdpi.com

The Bicyclic Skeleton: Modifications to the tropane ring itself, as discussed in the next section, would be incorporated.

By synthesizing and testing a library of such compounds, a quantitative structure-activity relationship (QSAR) model can be developed. mdpi.com This model helps to identify the physicochemical properties that are most critical for activity at a given receptor, guiding the design of future generations of compounds. nih.govnih.gov

Beyond the ester group and the nitrogen substituent, modifications to the carbon skeleton of the tropane ring can have profound effects on pharmacological activity. nih.gov These modifications alter the shape, rigidity, and orientation of the pharmacophoric groups.

Key structural modifications for SAR investigation include:

C6/C7 Modifications: Introducing unsaturation (e.g., a double bond between C6 and C7 to form a dehydro-analog) or substituents at the C6 or C7 positions can alter the conformation of the tropane ring. psu.edu Hydroxylation at these positions is a known metabolic pathway and can create new points for receptor interaction. nih.gov

Ring Size Variation: Expanding or contracting the seven-membered ring of the bicyclic system can impact the distance and spatial relationship between the nitrogen atom and the C3 ester group, which is often critical for binding.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the skeleton with a heteroatom (e.g., oxygen) could influence the molecule's polarity and binding characteristics.

Table 2: Potential Structural Modifications of the Tropane Skeleton for SAR Studies

| Modification Site | Type of Modification | Potential Impact | Reference |

|---|---|---|---|

| Nitrogen (N8) | Demethylation (nor-tropane), substitution with larger alkyl groups | Alters basicity and steric bulk, affecting receptor interaction and blood-brain barrier penetration. | mdpi.comnih.gov |

| C3 Position | Varying the ester group (e.g., different aromatic or aliphatic acids) | Directly probes the binding pocket; affects lipophilicity and electronic interactions. | mdpi.compsu.edu |

| C6/C7 Position | Hydroxylation, epoxidation, unsaturation (double bond) | Alters ring conformation and introduces new hydrogen bonding sites. | psu.edunih.gov |

| Bicyclic System | Ring expansion/contraction | Changes the spatial distance between key pharmacophoric elements. | mdpi.com |

Advanced Analytical Methodologies in Tropane Alkaloid Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental in the analysis of tropane (B1204802) alkaloids, a diverse class of compounds often found in complex plant matrices. The separation of these compounds, particularly isomers like tropine (B42219) and pseudotropine derivatives, requires high-resolution techniques.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of tropane alkaloids. nih.gov Due to the polarity and low volatility of many alkaloids, derivatization is often a necessary step to improve their chromatographic behavior. nih.gov A common method involves converting the alkaloids into their trimethylsilyl (B98337) (TMS) derivatives, which are more stable and suitable for GC analysis. nih.gov

GC-MS has proven to be an effective method for both identifying and quantifying a wide spectrum of tropane alkaloids in various plant species. nih.gov For instance, GC-MS analysis of Datura species has successfully identified numerous tropane alkaloids. nih.gov The use of a semi-polar capillary column is generally satisfactory for separating the derivatives from endogenous impurities. nih.gov Fast GC methods have also been developed, significantly reducing analysis time from over 30 minutes to just a few minutes, which is particularly useful for high-throughput screening. researchgate.net

Table 1: Example GC Parameters for Tropane Alkaloid Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Derivatization | Conversion to trimethylsilyl (TMS) derivatives | nih.gov |

| Column Type | Semi-polar capillary column | nih.gov |

| Application | Identification and quantification in plant extracts | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tropane alkaloids, often replacing GC due to its versatility in handling a wide range of compound polarities without the need for derivatization. isciii.esbjbms.org Reversed-phase HPLC is the most common mode used for separating these compounds. researchgate.net

HPLC methods, especially when coupled with tandem mass spectrometry (HPLC-MS/MS), offer high sensitivity and selectivity, allowing for the determination of alkaloids at very low concentrations (ng/g levels). nih.govnih.gov This is crucial for analyzing complex matrices like leafy vegetables or cereals that may be contaminated with tropane alkaloid-producing plants. nih.govmdpi.com The optimization of mobile phase composition, typically consisting of an acidic aqueous solution and an organic solvent like acetonitrile, is key to achieving good separation of closely related alkaloids, including isomers. researchgate.net UV detection is also commonly employed, with wavelengths around 204 nm being effective for many tropane alkaloids. researchgate.net

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have further enhanced separation efficiency, operating at higher pressures with smaller particle size columns. amazonaws.com

Table 2: Typical HPLC Conditions for Tropane Alkaloid Separation

| Parameter | Value/Condition | Source |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | researchgate.net |

| Detector | Mass Spectrometry (MS/MS), UV-PDA | researchgate.netnih.gov |

| Mobile Phase | Acidic aqueous buffer with acetonitrile | researchgate.net |

| Application | Quantification in food, plant material, biological fluids | bjbms.orgresearchgate.netnih.gov |

| Quantitation Limits | ≤ 2.3 ng/g for atropine (B194438) and scopolamine (B1681570) | nih.gov |

Capillary Electrophoresis (CE) for Compound Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the analysis of tropane alkaloids. nih.govnih.gov CE offers a different separation mechanism compared to GC and HPLC, based on the electrophoretic mobility of charged species in an electric field, making it particularly suitable for separating structurally similar and charged compounds. nih.gov

The technique has been optimized for the simultaneous determination of several tropane alkaloids. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), can be employed. nih.govresearchgate.net The addition of modifiers like organic solvents or surfactants to the running buffer can significantly improve separation selectivity and resolution, enabling the separation of positional isomers like littorine (B1216117) and hyoscyamine (B1674123). nih.govresearchgate.net Nonaqueous CE (NACE) has also been explored to enhance solute solubility and compatibility with mass spectrometry. springernature.com

Table 3: Capillary Electrophoresis Parameters for Tropane Alkaloid Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Capillary Chromatography (MEKC) | nih.govresearchgate.net |

| Buffer System | e.g., 100 mM Tris-phosphate buffer (pH 7) for CZE; 30 mM borate-phosphate buffer (pH 8.5) with 50 mM SDS for MEKC | researchgate.net |

| Detection | UV Detection | nih.gov |

| Application | Simultaneous determination of synthetic and natural tropane alkaloids, separation of positional isomers | nih.govnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of tropane alkaloids, providing detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules, including complex alkaloids like pseudotropine benzilate. Both ¹H and ¹³C NMR provide a wealth of information. nih.gov

The key to distinguishing between the 3α-tropanol (tropine) and 3β-tropanol (pseudotropine) stereoisomers lies in the chemical shifts and coupling constants of the protons and carbons around the C-3 position. In pseudotropine, the 3-hydroxyl group is in an equatorial (β) orientation. This orientation influences the magnetic environment of the C-3 proton (H-3) and adjacent carbons. Two-dimensional (2D) NMR experiments, such as TOCSY, are also employed to resolve overlapping signals and establish connectivity in complex mixtures. academie-sciences.fr HPLC-NMR systems allow for the direct acquisition of NMR spectra from separated chromatographic peaks. uchile.cl

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Tropane Cores

| Atom | Tropine | Pseudotropine | Source |

|---|---|---|---|

| H-3 | ~4.0 (quintet) | ~4.2 (quintet) | academie-sciences.fr |

| C-3 | ~64.9 | ~67.9 | nih.gov |

| C-2, C-4 | ~36.1 | ~35.2 | nih.gov |

| C-1, C-5 | ~62.3 | ~61.9 | nih.gov |

| N-CH₃ | ~34.1 | ~41.6 | nih.gov |

Note: Exact chemical shifts can vary based on solvent and esterifying acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight of an alkaloid and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. nih.gov

In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. For tropane alkaloids, fragmentation patterns often reveal the tropane core and the nature of the ester side chains. researchgate.netjove.com For an ester like pseudotropine benzilate, characteristic fragments would arise from the loss of the benzilate group and from cleavages within the bicyclic tropane ring itself. The fragmentation of the benzilate moiety can produce characteristic ions such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a fragment corresponding to [(C₆H₅)₂COH]⁺ at m/z 183 (or 182 after rearrangement). ugm.ac.id The tropane core itself often yields a prominent ion at m/z 124, corresponding to the N-methylated piperidinyl ring system after loss of the ester group. jove.com

Table 5: Predicted and Known MS Fragmentation Ions for Tropane Alkaloids

| m/z | Proposed Fragment | Relevance | Source |

|---|---|---|---|

| 124 | [C₈H₁₄N]⁺ | Characteristic for the tropane core (tropine/pseudotropine) after ester loss | jove.com |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, characteristic of a benzoyl or benzilate ester | ugm.ac.id |

| 183 | [C₁₃H₁₁O]⁺ | Diphenylhydroxy-methyl cation, characteristic of a benzilate ester | ugm.ac.id |

Metabolomics and Systems Biology Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool in plant science. In the context of tropane alkaloid research, it offers a powerful lens through which to view the complex network of biochemical pathways. When integrated with other "omics" disciplines such as genomics and transcriptomics, a systems biology approach emerges, providing a holistic understanding of how these specialized metabolites are synthesized, transported, and regulated. This integrated approach is crucial for mapping the intricate biosynthetic pathways of tropane alkaloids, including those derived from pseudotropine.

Untargeted and Targeted Metabolomics for Pathway Discovery

Metabolomics strategies are broadly categorized as either untargeted or targeted. Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable analytes in a sample without a preconceived bias, making it an excellent tool for hypothesis generation and the discovery of novel compounds or pathways. nih.gov In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of known metabolites, offering higher sensitivity and specificity for hypothesis testing. nih.gov

In the study of tropane alkaloid biosynthesis, both approaches are leveraged to unravel the complex metabolic networks. Untargeted analysis can reveal previously unknown intermediates or shunt products, providing clues about enzymatic functions and regulatory control points. This is often followed by targeted analysis to quantify key metabolites and validate the proposed pathway steps.

A significant breakthrough in understanding the biosynthesis of pseudotropine-derived alkaloids came from a metabolomics-guided discovery approach in Atropa belladonna. nih.govresearchgate.net Researchers used a combination of reverse genetics with untargeted metabolomics and multivariate statistical analysis to investigate alkaloid diversity. This strategy uncovered a previously unexplored, root-localized alkaloid sub-network that relies on pseudotropine as a key precursor. nih.govresearchgate.net By comparing the metabolic profiles of genetically modified plants with control plants, researchers could identify cytochrome P450 enzymes responsible for modifying the pseudotropine core, leading to a diverse array of modified tropane alkaloids. nih.govnih.gov This research demonstrated that pseudotropine is converted to various acyl-pseudotropines, which then serve as entry points for further structural modifications, including N-demethylation and ring-hydroxylation. researchgate.netnih.gov

The power of this approach lies in its ability to identify gene function and pathway intermediates simultaneously, without a priori knowledge of the specific reactions. nih.gov This has been particularly challenging for enzymes like cytochrome P450s, which are part of a large and functionally diverse gene family. nih.gov

Below is a table summarizing key metabolites identified in the pseudotropine-dependent pathway in A. belladonna roots, showcasing the diversity of compounds that can be discovered using metabolomics.

Table 1: Selected Metabolites in the Pseudotropine-Dependent Pathway

| Metabolite Class | Specific Compound Example | Role in Pathway |

|---|---|---|

| Core Precursor | Pseudotropine | The foundational molecule for a specific sub-network of tropane alkaloids. nih.govnih.gov |

| Acylated Intermediates | Tigloyl-pseudotropine | An early intermediate formed by the acylation of pseudotropine. |

| N-demethylated Alkaloids | Acyl-norpseudotropines | Formed by the N-demethylation of acyl-pseudotropines, a key step catalyzed by a specific cytochrome P450. researchgate.netnih.gov |

| Hydroxylated Alkaloids | Acyl-hydroxynorpseudotropines | Products of subsequent ring-hydroxylation, leading to further structural diversity. nih.gov |

| Calystegine Precursors | Non-acylated modified tropanes | Believed to be metabolized from acylated intermediates to form calystegines. nih.gov |

Isotope Labeling and Tracer Studies in Biosynthesis Research

Isotope labeling and tracer studies are classical, yet powerful, methodologies fundamental to elucidating biosynthetic pathways. These techniques involve introducing a precursor molecule enriched with a stable or radioactive isotope into a biological system and then tracking the isotope's incorporation into downstream metabolites. nih.govmedchemexpress.com This allows researchers to definitively map the metabolic fate of the precursor and establish direct biosynthetic relationships between compounds. nih.gov

In tropane alkaloid research, tracer studies have been instrumental in piecing together the complex pathway leading from primary metabolites to the characteristic tropane ring. The general steps involved are:

Preparation of a Labeled Precursor : A presumed precursor of the biosynthetic pathway is synthesized with an isotopic label, such as ¹³C, ¹⁴C, ¹⁵N, or ²H (deuterium). medchemexpress.com

Administration : The labeled compound is supplied to the plant, often through root feeding, stem injection, or by growing the plant in a labeled atmosphere. nih.gov

Incubation and Isolation : After a certain period, the plant tissues are harvested, and the alkaloids are extracted and purified.

Detection and Analysis : The location and extent of the isotopic label in the final product are determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.com

Tracer studies were crucial in establishing that the tropane ring is derived from the amino acid ornithine (or its precursor, arginine), which provides the five-membered pyrrolidine (B122466) ring, and a C3 unit derived from acetate, which provides the remaining carbons. These studies helped to confirm the role of key intermediates like putrescine and N-methyl-Δ¹-pyrrolinium cation.

A critical branch point in the pathway is the reduction of the ketone tropinone (B130398). This reduction can be catalyzed by two distinct enzymes, tropinone reductase I (TR-I) or tropinone reductase II (TR-II), leading to two different stereoisomers:

Tropine : The 3α-hydroxytropane, which is the precursor to hyoscyamine and scopolamine.

Pseudotropine : The 3β-hydroxytropane, which serves as the precursor for alkaloids like benzoylpseudotropine.

Isotope labeling studies can be designed to investigate the stereospecificity of these reduction steps and to follow the distinct metabolic fates of tropine and pseudotropine into their respective alkaloid families. By feeding labeled tropinone to plant cultures, researchers can analyze the isotopic distribution in both tropine- and pseudotropine-derived alkaloids, providing insights into the regulation and channeling of intermediates at this key metabolic fork.

The table below illustrates how tracer experiments are designed to probe the tropane alkaloid pathway.

Table 2: Example Design of Isotope Tracer Studies in Tropane Alkaloid Biosynthesis

| Labeled Precursor | Isotope Used | Research Question | Analytical Method |

|---|---|---|---|

| L-Ornithine | ¹³C, ¹⁵N | To confirm the origin of the pyrrolidine ring in the tropane skeleton. | NMR, MS |

| [¹⁴C]-Putrescine | ¹⁴C | To trace the incorporation of putrescine into the tropane core. | Scintillation Counting |

| [¹³C₂]-Acetate | ¹³C | To identify the source of the C2, C3, and C4 carbons of the tropane ring. | NMR Spectroscopy |

Contemporary and Prospective Research Avenues

Elucidation of Enzyme Functionality and Mechanism in Tropane (B1204802) Biosynthesis

The biosynthesis of tropane alkaloids, including benzoylpseudotropine (also known as pseudotropine benzoyl ester), is a complex process involving several enzymatic steps. The core tropane ring system is derived from the amino acid ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov This cation serves as a central precursor for various tropane alkaloids. mdpi.comnih.gov

The formation of the tropane skeleton involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with two units of malonyl-CoA. nih.gov This reaction is catalyzed by a unique type III polyketide synthase known as pyrrolidine (B122466) ketide synthase (PYKS). nih.gov The product of this reaction then undergoes a non-enzymatic Mannich-like condensation to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov

A key branching point in the pathway is the reduction of tropinone (B130398). mdpi.comnih.gov This reaction is catalyzed by two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). mdpi.comnih.gov TR-I reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). mdpi.comnih.gov In contrast, TR-II catalyzes the reduction of tropinone to pseudotropine (3β-tropanol), the alcohol moiety of benzoylpseudotropine. mdpi.comnih.gov The presence and activity of TR-II are therefore crucial for the biosynthesis of pseudotropine-based alkaloids. mdpi.comnih.gov

In Erythroxylum coca, which produces cocaine (a benzoyl ester of methylecgonine), a different enzyme, methylecgonone reductase (MecgoR), has been identified. mdpi.com This enzyme, belonging to the aldo-keto reductase family, stereospecifically reduces methylecgonone to methylecgonine (B8769275), a 3β-hydroxy compound. mdpi.com MecgoR can also reduce tropinone to pseudotropine, consistent with the presence of only 3β-hydroxy esters in E. coca. mdpi.com

The final step in the formation of benzoylpseudotropine is the esterification of pseudotropine with benzoic acid. While the specific enzyme responsible for this reaction in the context of simple benzoylpseudotropine has not been fully characterized, it is likely catalyzed by an acyltransferase. In the biosynthesis of cocaine, a similar but more complex process occurs where methylecgonine is benzoylated. nih.gov

| Enzyme | Function | Precursor(s) | Product(s) |

| Pyrrolidine Ketide Synthase (PYKS) | Catalyzes the condensation of malonyl-CoA units. nih.gov | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| Tropinone Reductase II (TR-II) | Stereospecific reduction of tropinone to pseudotropine. mdpi.comnih.gov | Tropinone | Pseudotropine (3β-tropanol) |

| Methylecgonone Reductase (MecgoR) | Stereospecific reduction of methylecgonone to methylecgonine; can also reduce tropinone to pseudotropine. mdpi.com | Methylecgonone, Tropinone | Methylecgonine, Pseudotropine |

Development of Novel Synthetic Biology Tools for Chemical Production

The low concentrations of medicinally important tropane alkaloids in plants have driven research into developing alternative production platforms using synthetic biology and metabolic engineering. frontiersin.orgfrontiersin.org These approaches aim to reconstruct the biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or to enhance production in plant cell cultures. pnas.orgresearchgate.nettwistbioscience.com

A significant achievement has been the engineering of yeast to produce tropane alkaloids like hyoscyamine and scopolamine from simple sugars and amino acids. pnas.orgtwistbioscience.com This involved introducing numerous genes from plants and bacteria into the yeast genome and modifying the host's native metabolism to increase the supply of precursors. twistbioscience.comresearchgate.net While the direct production of benzoylpseudotropine in this manner has not been the primary focus, the established platforms for tropine and its derivatives provide a strong foundation. twistbioscience.comresearchgate.net

Key strategies in metabolic engineering for tropane alkaloid production include:

Heterologous expression of pathway genes: Introducing genes from different species can create novel pathways or improve efficiency. nih.gov

Optimization of cellular transport: The movement of intermediates between different cellular compartments can be a bottleneck. pnas.org Identifying and engineering transporter proteins can significantly improve product accumulation. pnas.orgnih.gov

Disruption of competing pathways: Eliminating metabolic pathways that divert precursors away from the desired product can increase the flux towards the target molecule. researchgate.net

Hairy root cultures of tropane alkaloid-producing plants are another promising system for enhanced production. frontiersin.orgelsevierpure.com These cultures can be genetically modified to overexpress key enzymes or to have altered regulatory networks, leading to higher yields of specific alkaloids. frontiersin.orgfrontiersin.org

| Strategy | Target | Organism | Outcome | Reference |

| Gene Overexpression | Putrescine N-methyltransferase (PMT) | Atropa belladonna, Nicotiana sylvestris | Increased N-methylputrescine levels. nih.gov | nih.govnih.gov |

| Gene Overexpression | Ornithine decarboxylase (ODC) | Atropa belladonna | Increased production of hyoscyamine and anisodamine. acs.org | acs.org |

| Pathway Reconstruction | Complete hyoscyamine and scopolamine pathways | Saccharomyces cerevisiae | De novo production of hyoscyamine and scopolamine. pnas.org | pnas.orgtwistbioscience.com |

| Transporter Engineering | Identification and expression of TA transporters | Saccharomyces cerevisiae | Over 100-fold increase in hyoscyamine production. nih.gov | nih.gov |

Rational Engineering of Tropane Alkaloid Derivatives for Specific Research Probes

The tropane scaffold of compounds like benzoylpseudotropine serves as a valuable template for designing and synthesizing novel molecules with specific biological activities. These engineered derivatives are crucial tools for studying the neurochemistry of addiction and for developing potential therapeutic agents. grantome.com A primary focus of this research is the development of probes that can interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), which is a key target of cocaine. und.edu

The rational design of these probes often involves modifying the core tropane structure to introduce specific functionalities. grantome.com These can include:

Chemically reactive groups: The addition of groups like isothiocyanates, bromoacetamides, or photoactive azido (B1232118) groups can create irreversible ligands. nih.gov These "wash-resistant" inhibitors are valuable for mapping the binding sites on transporter proteins. nih.gov

Fluorescent tags: Attaching fluorescent moieties, such as 7-nitrobenzo-2-oxa-1,3-diazole (NBD), to the tropane structure creates fluorescent probes. datapdf.com These probes allow for the visualization and study of ligand-transporter interactions in real-time. datapdf.com

Varying substituents: Altering the substituents at different positions on the tropane ring can systematically probe the structure-activity relationships of binding to transporters. nih.gov For example, studies on C-1 substituted cocaine analogs have revealed compounds with higher potency for the DAT than cocaine itself. nih.gov

By creating a diverse array of these engineered tropane derivatives, researchers can gain a deeper understanding of how these molecules interact with their biological targets and can develop new leads for medications. grantome.comnih.gov For instance, a cocaine-like molecule, RTI 82, was developed as a radioactive probe that, upon activation by UV light, irreversibly binds to DAT, allowing for the direct identification of its binding site. und.edu

Understanding Evolutionary Divergence in Alkaloid Biosynthetic Pathways

The biosynthesis of tropane alkaloids has evolved independently in different plant lineages, a phenomenon known as convergent evolution. pnas.orgnumberanalytics.com This is evident from the fact that the enzymes catalyzing key steps in the pathway can be structurally and genetically distinct in different plant families, even though they perform the same function. pnas.org

A prime example of this is the tropinone reduction step. In the Solanaceae family (e.g., Atropa belladonna), this reaction is catalyzed by enzymes from the short-chain dehydrogenase/reductase (SDR) family. scilit.com In contrast, in Erythroxylum coca (Erythroxylaceae family), the enzyme responsible, methylecgonone reductase (MecgoR), belongs to the aldo-keto reductase (AKR) family. pnas.orgscilit.com This fundamental difference in a major biosynthetic enzyme strongly suggests that the entire tropane alkaloid pathway evolved more than once in the evolution of flowering plants. pnas.org

Further evidence for the independent evolution of these pathways comes from comparative genomics and structural biology. bohrium.compnas.org For example, the enzymes responsible for forming the tropane skeleton itself, ecgonone synthases, have different active-site architectures in the Solanaceae and Erythroxylaceae. bohrium.compnas.org Similarly, the methylation of the precursor putrescine is catalyzed by different enzymes that arose from separate evolutionary events in the two lineages. nih.gov

Within a single plant family like the Solanaceae, there is also significant evolutionary divergence. nih.govresearchgate.net Some species produce tropane alkaloids, while others produce different types of alkaloids, such as steroidal glycoalkaloids (SGAs). researchgate.net The distribution of these pathways appears to be patchy, suggesting that the genes for one pathway have been lost in lineages that produce the other. researchgate.net This evolutionary dynamic is driven by factors like gene duplication, neofunctionalization (where a duplicated gene acquires a new function), and changes in gene expression regulation. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for producing Ester Benzilique de Pseudo-Tropine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves hydrolysis of tropacocaine derivatives, yielding pseudo-tropine and benzoic acid (as shown in early studies by Liebermann) . Modern protocols often use acetone dicarboxylic acid esters or calcium salts to improve yields . For purity validation, combine chromatographic methods (HPLC or TLC) with spectroscopic techniques (NMR, IR). Ensure full characterization by cross-referencing spectral data with historical literature (e.g., Willstätter’s work on tropine derivatives) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize a multi-technique approach:

- Spectroscopy : Use H/C NMR to confirm molecular structure and stereochemistry.

- Chromatography : HPLC with UV detection for purity assessment.

- Mass Spectrometry : High-resolution MS for molecular weight confirmation.

Document discrepancies between observed and expected data (e.g., unexpected peaks in NMR) by repeating experiments under controlled conditions .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Follow guidelines for experimental reporting:

- Detail reaction conditions (temperature, solvent, catalyst).

- Include step-by-step purification procedures (e.g., recrystallization solvents).

- Provide raw spectral data in supplementary materials to enable replication .

Cross-validate results using independent synthetic routes (e.g., comparing Willstätter’s and Robinson’s methods) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis of this compound be resolved?

- Methodological Answer :

- Step 1 : Replicate experiments to rule out technical errors (e.g., instrument calibration).

- Step 2 : Employ computational modeling (DFT calculations) to predict spectral patterns and identify anomalies .

- Step 3 : Compare results with structurally analogous compounds (e.g., tropacocaine or other pseudo-tropine esters) to isolate unique spectral features .

Publish conflicting data transparently, emphasizing unresolved questions for further study .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for decarboxylation steps.

- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for intermediate stability.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (temperature, pH) .

Reference historical yield data (e.g., Willstätter’s 60% yield using acetone derivatives) as a benchmark .

Q. How can researchers investigate the pharmacological mechanisms of this compound without clinical trial data?

- Methodological Answer :

- In Silico Studies : Perform molecular docking to predict binding affinity with target receptors (e.g., acetylcholine receptors).

- In Vitro Assays : Use cell-based models (e.g., neuronal cell lines) to assess cytotoxicity and receptor modulation.

- Comparative Analysis : Contrast results with structurally similar local anesthetics (e.g., cocaine, lidocaine) to infer mechanistic parallels .

Address ethical constraints by anonymizing data and adhering to institutional review protocols .

Data Presentation and Reproducibility

Q. How should conflicting results in toxicity studies be reported to maintain academic rigor?

- Methodological Answer :

- Transparency : Disclose all experimental variables (e.g., animal models, dosage regimes).

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., LD variability).

- Limitations Section : Explicitly state confounding factors (e.g., impurities in early synthetic batches) .

Q. What frameworks ensure ethical data handling in non-clinical studies of this compound?

- Methodological Answer :

- Pseudonymization : Assign alphanumeric codes to experimental datasets, with keys stored securely .

- Data Storage : Use encrypted, institution-approved servers for raw and processed data .

- Compliance : Align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission .

Tables for Reference

| Synthetic Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Willstätter’s Decarboxylation | Calcium salt of acetone dicarboxylic acid | 60% | |

| Robinson’s Modification | Pd/C in DMF | 75% |

| Analytical Technique | Key Parameters | Use Case |

|---|---|---|

| NMR Spectroscopy | H (400 MHz), CDCl solvent | Confirm ester linkage and tropine ring |

| HPLC-UV | C18 column, 254 nm detection | Purity assessment (>98%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.